1,3,6-Octatriene
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Overview
Description
1,3,6-Octatriene is an organic compound with the molecular formula C₈H₁₂. It is a linear triene, meaning it contains three double bonds in its carbon chain. This compound is known for its presence in various plants and fruits, contributing to their aroma. It is also referred to as (E,E)-1,3,6-Octatriene due to its specific geometric configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,6-Octatriene can be synthesized through various methods, including the Wittig reaction and the Diels-Alder reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. In the case of this compound, the reaction typically involves the use of a phosphonium ylide derived from triphenylphosphine and an appropriate aldehyde .
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of octane or the selective hydrogenation of octatetraene. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1,3,6-Octatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: It can participate in electrophilic addition reactions, where electrophiles add to the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalysts such as palladium on carbon or nickel are used for hydrogenation.
Substitution: Halogens like bromine or chlorine can be used for electrophilic addition.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons like octane.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,3,6-Octatriene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its role in plant defense mechanisms and its interactions with other biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 1,3,6-Octatriene involves its interaction with various molecular targets. In biological systems, it can bind to receptors and enzymes, modulating their activity. For example, it may interact with olfactory receptors, contributing to its role in plant defense and aroma. The pathways involved often include signal transduction mechanisms that lead to physiological responses .
Comparison with Similar Compounds
Ocimene: A related compound with a similar structure but different double bond positions.
Myrcene: Another triene with a different arrangement of double bonds.
Limonene: A cyclic monoterpene with similar aromatic properties
Uniqueness: 1,3,6-Octatriene is unique due to its specific geometric configuration and its presence in a variety of natural sources. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
22038-69-3 |
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Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(3E,6E)-octa-1,3,6-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3-7H,1,8H2,2H3/b6-4+,7-5+ |
InChI Key |
PKHBEGZTQNOZLP-YDFGWWAZSA-N |
Isomeric SMILES |
C/C=C/C/C=C/C=C |
Canonical SMILES |
CC=CCC=CC=C |
Origin of Product |
United States |
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